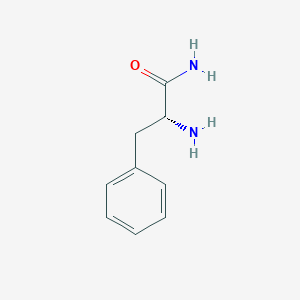
D-苯丙氨酸酰胺
描述
Synthesis Analysis
The synthesis of D-Phenylalaninamide has been achieved through a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process starts from inexpensive cinnamic acids and results in high yield and excellent optical purity .Molecular Structure Analysis
The molecular structure of D-Phenylalaninamide includes a phenyl group attached to a propanamide group . The compound has a molecular weight of 164.20 g/mol . The InChIKey, a unique identifier for the compound, is OBSIQMZKFXFYLV-MRVPVSSYSA-N .Physical And Chemical Properties Analysis
D-Phenylalaninamide has a molecular weight of 164.20 g/mol and a molecular formula of C9H12N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .科学研究应用
Pharmaceutical Ingredient in Antidiabetics
D-Phenylalaninamide, known as H-D-PHE-NH2, is used as an ingredient in antidiabetic medications. It plays a role in the synthesis of nateglinide, a drug that helps control blood sugar levels in individuals with type 2 diabetes by stimulating insulin secretion from the pancreas .
Component in Antibacterial Peptides
This compound is a component of natural antibacterial peptides such as fungisporin, polymyxin, and gramicidin. These peptides are crucial in the fight against bacterial infections, and their effectiveness is partly due to the presence of D-Phenylalaninamide in their structure .
Anti-inflammatory Applications
D-Phenylalaninamide serves as an anti-inflammatory agent by acting as a formyl peptide receptor 1 antagonist. This receptor plays a role in inflammatory responses, and antagonists like D-Phenylalaninamide can help reduce inflammation .
Role in Anticoagulants
The compound is also used in the development of anticoagulant drugs. These medications prevent blood clots by inhibiting certain factors in the coagulation process, which can be beneficial for patients at risk of thrombosis .
Inhibitor in Plasminogen Activation
D-Phenylalaninamide functions as a cyclic plasmin inhibitor, which has implications for controlling the activation of plasminogen—a precursor to plasmin that plays a key role in breaking down blood clots .
Melanocortin 4 Receptor Modulation
It is involved in modulating the melanocortin 4 receptor (MC4R), which has implications for weight regulation and energy homeostasis. Drugs targeting MC4R can potentially be used for treating obesity .
Enantioselective Labeling in Biological Studies
The compound has been used for enantioselective labeling in biological studies, such as differentiating D-phenylalanine enantiomers in zebrafish using a chiral fluorescence quenching effect, which shows promise for practical enantio-differentiating systems .
Neurotransmitter Synthesis
D-Phenylalaninamide is involved in the brain’s production of neurotransmitters like norepinephrine, which transmits signals between nerve cells and the brain, contributing to alertness, hunger reduction, antidepressant effects, and memory improvement .
安全和危害
属性
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426470 | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Phenylalaninamide | |
CAS RN |
5241-59-8 | |
| Record name | (αR)-α-Aminobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PHENYLALANINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the D-Phenylalaninamide's interaction with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide?
A1: Studies using NMR, spin-lattice relaxation rates, viscometry, and flow dichroism reveal a distinct difference in how D-Phenylalaninamide (specifically, L-lysyl-D-phenylalaninamide) interacts with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide. [] The aromatic ring of L-lysyl-L-phenylalaninamide partially inserts itself between DNA base pairs, while the aromatic ring of L-lysyl-D-phenylalaninamide points outwards into the solution. This suggests that the stereochemistry of the phenylalanine residue, dictated by the L-lysyl residue's interaction with the DNA helix, plays a crucial role in determining the aromatic ring's binding site. []
Q2: Has the crystal structure of D-Phenylalaninamide been resolved? What can be learned from its structure?
A3: While the crystal structure of D-Phenylalaninamide itself has not been reported, researchers have crystallized and analyzed similar molecules, such as Pivaloyl-L-prolyl-N-methyl-D-phenylalaninamide. [] This compound, containing D-Phenylalaninamide within its structure, adopts a typical type-II β-bend conformation stabilized by an intramolecular hydrogen bond. [] This information contributes to understanding the structural tendencies of peptides containing D-Phenylalaninamide.
Q3: Are there any known enzymes that specifically act on D-Phenylalaninamide?
A4: Yes, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 exhibits specific hydrolyzing activity towards D-amino-acid amides, including D-Phenylalaninamide. [] This enzyme, encoded by the daaA gene, shows a preference for substrates with aromatic or hydrophobic side chains. [] Interestingly, despite sequence similarities with DD-peptidases and beta-lactamases, the D-stereospecific amino-acid amidase does not show activity towards their substrates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



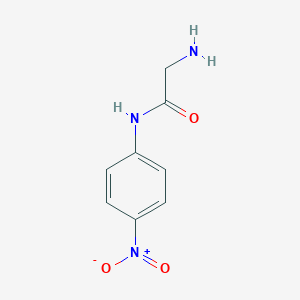
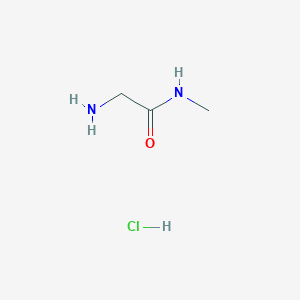
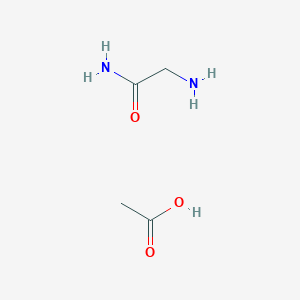
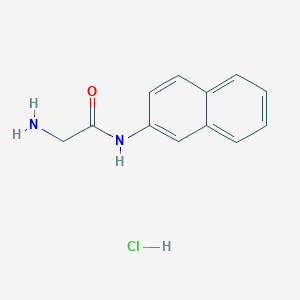
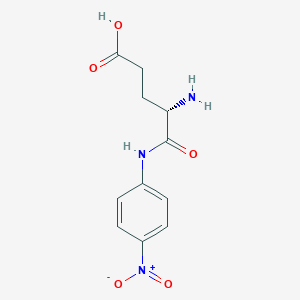






![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)

